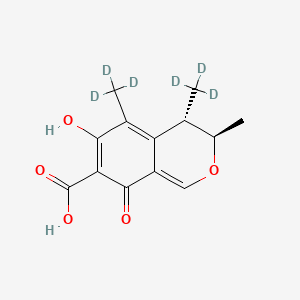
Citrinin-d6
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Citrinin-d6 is a deuterated analog of citrinin, a mycotoxin produced by several species of fungi, including Penicillium and Aspergillus. Citrinin is known for its nephrotoxic effects and is commonly found in stored grains and other plant products. The deuterated form, this compound, is used primarily in scientific research as an internal standard in mass spectrometry due to its stable isotopic labeling.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of citrinin-d6 typically involves the incorporation of deuterium atoms into the citrinin molecule. This can be achieved through various methods, including:
Hydrogen-Deuterium Exchange: This method involves the replacement of hydrogen atoms in citrinin with deuterium atoms using deuterated solvents under specific conditions.
Deuterated Reagents: Using deuterated reagents in the synthesis process can also introduce deuterium atoms into the citrinin molecule.
Industrial Production Methods: Industrial production of this compound is not as common as its laboratory synthesis due to its specialized use in research. the general approach involves:
Fermentation: Culturing deuterium-labeled Penicillium or Aspergillus species in a deuterated medium to produce this compound.
Purification: The produced this compound is then purified using techniques such as high-performance liquid chromatography (HPLC) to achieve the desired purity.
Analyse Des Réactions Chimiques
Types of Reactions: Citrinin-d6, like citrinin, undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form various products, including hydroxylated derivatives.
Reduction: Reduction reactions can convert this compound into less toxic metabolites.
Substitution: Specific conditions can lead to substitution reactions where functional groups in this compound are replaced with other groups.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, Fenton’s reagent, and UV irradiation are commonly used for oxidation reactions.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are used for reduction reactions.
Substitution Reagents: Halogenating agents and nucleophiles are used for substitution reactions.
Major Products:
Oxidation Products: Hydroxylated this compound derivatives.
Reduction Products: Dihydro-citrinin-d6 and other reduced forms.
Substitution Products: Halogenated this compound derivatives.
Applications De Recherche Scientifique
Citrinin-d6 is widely used in scientific research due to its stable isotopic labeling. Some of its applications include:
Mass Spectrometry: Used as an internal standard for quantifying citrinin in various samples.
Toxicological Studies: Helps in studying the metabolism and toxicokinetics of citrinin in biological systems.
Analytical Chemistry: Used in developing and validating analytical methods for detecting citrinin in food and environmental samples.
Biological Research: Assists in understanding the biological effects and mechanisms of citrinin toxicity.
Mécanisme D'action
Citrinin-d6, like citrinin, exerts its effects primarily through its interaction with cellular components. The mechanism involves:
Mitochondrial Dysfunction: Citrinin inhibits enzymes in the mitochondrial respiratory chain, leading to reduced ATP production and increased oxidative stress.
Enzyme Inhibition: Inhibits enzymes such as malate dehydrogenase and glutamate dehydrogenase, disrupting cellular metabolism.
Oxidative Stress: Induces the production of reactive oxygen species, causing oxidative damage to cellular components.
Comparaison Avec Des Composés Similaires
Citrinin-d6 is unique due to its deuterated nature, which makes it an ideal internal standard for mass spectrometry. Similar compounds include:
Citrinin: The non-deuterated form, known for its nephrotoxic effects.
Ochratoxin A: Another mycotoxin with similar nephrotoxic properties but different chemical structure.
Patulin: A mycotoxin produced by Penicillium species, known for its genotoxic effects.
This compound stands out due to its specific use in analytical and toxicological research, providing a stable and reliable standard for various studies.
Propriétés
Formule moléculaire |
C13H14O5 |
|---|---|
Poids moléculaire |
256.28 g/mol |
Nom IUPAC |
(3R,4S)-6-hydroxy-3-methyl-8-oxo-4,5-bis(trideuteriomethyl)-3,4-dihydroisochromene-7-carboxylic acid |
InChI |
InChI=1S/C13H14O5/c1-5-7(3)18-4-8-9(5)6(2)11(14)10(12(8)15)13(16)17/h4-5,7,14H,1-3H3,(H,16,17)/t5-,7-/m1/s1/i1D3,2D3 |
Clé InChI |
CBGDIJWINPWWJW-LTNSUXMLSA-N |
SMILES isomérique |
[2H]C([2H])([2H])[C@@H]1[C@H](OC=C2C1=C(C(=C(C2=O)C(=O)O)O)C([2H])([2H])[2H])C |
SMILES canonique |
CC1C(OC=C2C1=C(C(=C(C2=O)C(=O)O)O)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-(13-piperazin-1-yl-11-thia-9,14,15,16-tetrazatetracyclo[8.7.0.02,7.012,17]heptadeca-1(10),2(7),8,12(17),13,15-hexaen-8-yl)morpholine](/img/structure/B12412325.png)
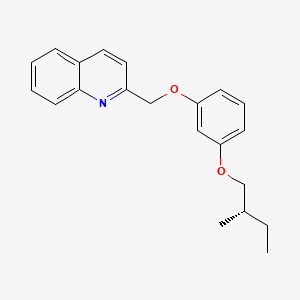
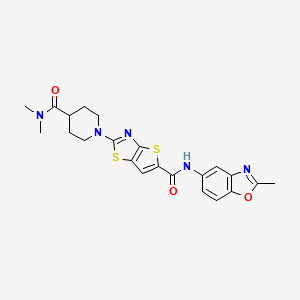
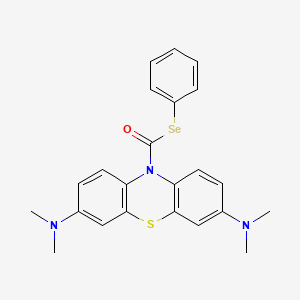
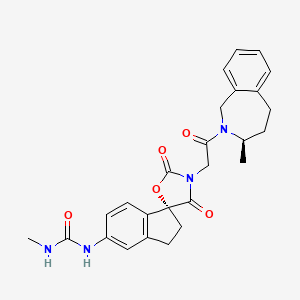
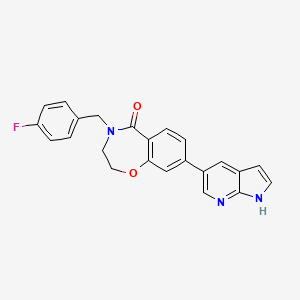
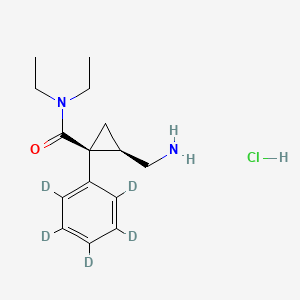
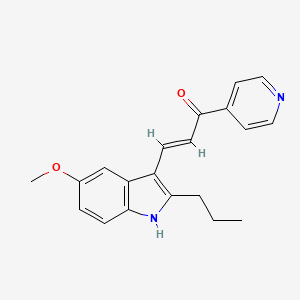
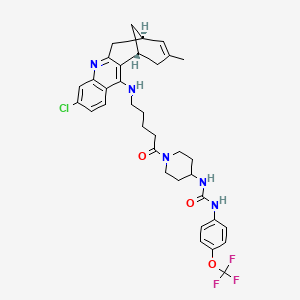
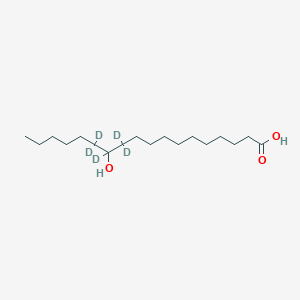
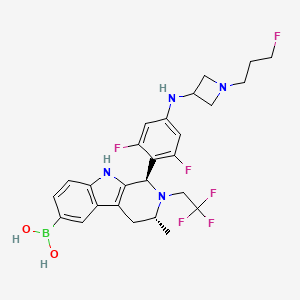
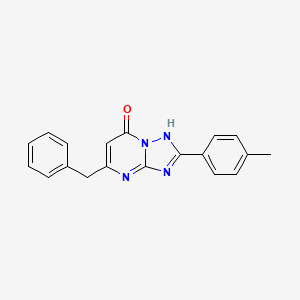
![(2S,3R,7R,8R,14R,17S)-15-methyl-1,15-diazapentacyclo[12.3.1.13,17.18,12.02,7]icos-12(20)-ene-6,9-dione](/img/structure/B12412386.png)
